2-(5-Bromopyrimidin-2-yl)-1,3-oxazole
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Overview
Description
2-(5-Bromopyrimidin-2-yl)-1,3-oxazole is a heterocyclic compound that features both pyrimidine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole typically involves the reaction of 5-bromopyrimidine with an appropriate oxazole derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-bromo-2-iodopyrimidine is reacted with an oxazole boronic acid under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyrimidin-2-yl)-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while cross-coupling reactions can introduce aryl or alkyl groups onto the pyrimidine ring .
Scientific Research Applications
2-(5-Bromopyrimidin-2-yl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives
Mechanism of Action
The mechanism of action of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyrimidine ring can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler compound with similar reactivity but lacking the oxazole ring.
5-Bromo-2-iodopyrimidine: Used as an intermediate in the synthesis of various pyrimidine derivatives.
4-(5-Bromopyrimidin-2-yl)morpholine:
Uniqueness
2-(5-Bromopyrimidin-2-yl)-1,3-oxazole is unique due to the presence of both pyrimidine and oxazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-3-10-6(11-4-5)7-9-1-2-12-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYNFCVVWWGSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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